molecular formula C11H18N2O2 B7483758 4-(2-Cyclopentylacetyl)piperazin-2-one

4-(2-Cyclopentylacetyl)piperazin-2-one

Cat. No.: B7483758
M. Wt: 210.27 g/mol
InChI Key: TZPZHXMHSCYPRC-UHFFFAOYSA-N
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Description

4-(2-Cyclopentylacetyl)piperazin-2-one is a piperazinone derivative characterized by a cyclopentylacetyl substituent at the 4-position of the piperazin-2-one ring. Piperazinone derivatives are widely studied for their diverse pharmacological properties, including cytotoxicity, kinase inhibition, and receptor modulation. The cyclopentyl group introduces a non-aromatic, lipophilic moiety, which may influence binding affinity, metabolic stability, and pharmacokinetic profiles compared to analogs with aromatic or heterocyclic substituents.

Properties

IUPAC Name

4-(2-cyclopentylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-8-13(6-5-12-10)11(15)7-9-3-1-2-4-9/h9H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZHXMHSCYPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The pharmacological behavior of piperazinone derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Structural Features Reference
4-(2-Cyclopentylacetyl)piperazin-2-one Cyclopentylacetyl Non-aromatic, lipophilic cycloalkyl group N/A
Nutlin-3 Chlorophenyl, isopropoxy Aromatic, halogenated groups
4-(2-Phenoxyacetyl)piperazin-2-one Phenoxyacetyl Aromatic ether-linked acetyl group
4-(5-Bromopyridin-2-yl)piperazin-2-one Bromopyridinyl Heterocyclic brominated substituent
MI-219/MI-319 Chlorophenyl derivatives Halogenated aromatic MDM2 inhibitors

Key Observations :

  • Lipophilicity: The cyclopentyl group in this compound likely increases lipophilicity (predicted higher logP) compared to aromatic analogs like Nutlin-3 or phenoxyacetyl derivatives. This could enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Aromatic and heterocyclic analogs (e.g., bromopyridinyl derivatives) may exhibit higher aqueous solubility due to polarizable π-systems, whereas the cyclopentyl group reduces polarity.

Data Tables

Table 1: Substituent Impact on Key Properties

Property This compound Nutlin-3 4-(2-Phenoxyacetyl)piperazin-2-one
Lipophilicity (logP) High (predicted) Moderate Moderate-High
Solubility Low (predicted) Low Moderate
Metabolic Stability High (cycloalkyl stability) Moderate (CYP oxidation) Low (ester hydrolysis)

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